molecular formula C21H28N2O2 B11528274 ethyl 3,7,8-trimethyl-4-pentyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate

ethyl 3,7,8-trimethyl-4-pentyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate

Cat. No.: B11528274
M. Wt: 340.5 g/mol
InChI Key: ZSJIGNBYTVPLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,7,8-trimethyl-4-pentyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate is a complex organic compound belonging to the class of indolizines. Indolizines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with a pyrrolo[3,2-f]indolizine core, which is a fused ring system combining pyrrole and indolizine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,7,8-trimethyl-4-pentyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted pyrrole, the reaction with suitable alkylating agents and subsequent cyclization can yield the desired indolizine derivative. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might use continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents, reagents, and purification techniques is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,7,8-trimethyl-4-pentyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 3,7,8-trimethyl-4-pentyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3,7,8-trimethyl-4-pentyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3,7,8-trimethyl-4-pentyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate can be compared with other indolizine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

ethyl 3,7,8-trimethyl-4-pentyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate

InChI

InChI=1S/C21H28N2O2/c1-6-8-9-10-17-19-15(5)20(21(24)25-7-2)22-16(19)11-18-14(4)13(3)12-23(17)18/h11H,6-10,12H2,1-5H3

InChI Key

ZSJIGNBYTVPLEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C2C(=C(N=C2C=C3N1CC(=C3C)C)C(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.